3-(Oxan-4-yl)phenol
Description
Contextualization of Phenol-Substituted Oxanes in Heterocyclic Chemistry
The study of heterocyclic compounds—cyclic molecules containing atoms of at least two different elements—is a vast and critical domain in organic chemistry. Within this field, oxygen-containing heterocycles like oxane (tetrahydropyran) are common structural motifs. When a phenol (B47542) group is attached to an oxane ring, it creates a hybrid structure known as a phenol-substituted oxane.
Strategic Importance of the 3-Substituted Phenol Moiety in Chemical Design
The phenol moiety is a recurring and significant scaffold in a multitude of biologically active molecules, including a large number of pharmaceuticals approved by the U.S. FDA. acs.orgnsf.gov Its prevalence underscores its strategic importance in drug design. The hydroxyl group of a phenol can act as both a hydrogen-bond donor and acceptor, enabling strong interactions with biological targets like proteins and enzymes. stereoelectronics.org
The substitution pattern on the phenol ring profoundly affects its electronic properties and biological activity. oregonstate.edu The meta- (or 3-position) substitution, as seen in 3-(Oxan-4-yl)phenol, is particularly significant. While ortho- and para- substitutions are often more straightforward synthetically, achieving meta-substitution can be a challenge, making compounds with this arrangement valuable for exploring specific structure-activity relationships. nih.gov The meta-position allows the substituent (the oxane ring in this case) to influence the molecule's properties without the direct electronic resonance effects seen with ortho- and para-substituents, offering a different vector for molecular recognition and binding. nih.gov The deliberate design of molecules with 3-substituted phenols is a key strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles. researchgate.net
Overview of Current Research Landscape and Gaps Pertaining to Aromatic-Oxane Conjugates
The current research landscape shows extensive investigation into phenols and heterocyclic compounds as separate entities. researchgate.netacs.org Phenolic compounds are recognized for their diverse applications, while heterocycles form the basis of many therapeutic agents. nih.govnsf.gov However, the specific area of aromatic-oxane conjugates, particularly simple structures like this compound, is less explored.
Much of the synthetic focus in phenol chemistry has been on creating complex derivatives, with various methods developed for their synthesis, including metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. nih.govnih.gov The electrochemical behavior of phenols, which is key to understanding their antioxidant activity and metabolic fate, has also been studied, primarily focusing on para-substituted phenols. uc.pt
A clear gap exists in the dedicated study of simple, non-fused aromatic-oxane systems. While complex natural products and drugs may contain these linked motifs, foundational research on the parent structures is limited. wikipedia.orggoogle.com Specific gaps include:
Targeted Synthesis: A lack of synthetic methods specifically optimized for producing simple phenol-oxane conjugates with high regiochemical control.
Physicochemical Characterization: Limited data on how the oxane ring specifically modulates the phenolic properties (e.g., pKa, redox potential) in a compound like this compound.
Biological Screening: A scarcity of comprehensive biological evaluations for this specific structural class against a wide range of potential targets.
Scope and Objectives of Academic Inquiry for this compound
Future academic inquiry into this compound should be directed at filling the identified research gaps. The primary objectives of such research would be to:
Develop Novel and Efficient Synthetic Routes: To devise and optimize synthetic pathways for this compound and its derivatives, focusing on cost-effectiveness, yield, and regioselectivity. This could involve adapting existing methods or creating new catalytic systems. nih.gov
Conduct Comprehensive Physicochemical Profiling: To perform in-depth studies on the compound's electronic, steric, and conformational properties. This includes experimental and computational analysis to understand how the oxane and phenol moieties influence one another.
Initiate Structure-Activity Relationship (SAR) Studies: To synthesize a library of analogs by modifying both the phenol (e.g., adding other substituents) and oxane rings. These analogs could then be used to systematically probe the structural requirements for any observed biological activity.
Perform Broad Biological Evaluation: To screen this compound and its derivatives against a diverse array of biological targets, including enzymes and receptors relevant to various disease areas, to uncover potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
3-(oxan-4-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,12H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXUYPXLVGOMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
The molecular formula of 3-(Oxan-4-yl)phenol is C₁₁H₁₄O₂. HRMS provides the experimental mass-to-charge ratio (m/z) with a high degree of accuracy, which can be compared against the calculated theoretical exact mass. This comparison is a primary step in structure confirmation. The monoisotopic mass, which is the sum of the masses of the principal isotopes of each element in the molecule, is the key value used in this analysis.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Calculated Monoisotopic Mass | 178.09938 Da |
| Common Adducts in Positive Ion Mode | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Common Adducts in Negative Ion Mode | [M-H]⁻ |
This interactive table is based on theoretical calculations for C₁₁H₁₄O₂.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This process helps to piece together the molecular structure by identifying its constituent parts.
Although specific experimental MS/MS fragmentation studies for this compound are not widely available in the reviewed literature, a theoretical fragmentation pathway can be proposed based on the known behavior of phenolic compounds and cyclic ethers. nih.gov
Upon ionization, the parent molecule would be subjected to collision-induced dissociation. Key fragmentation events would likely include:
Cleavage of the Oxane Ring: The saturated heterocyclic ring could undergo fragmentation, potentially through the loss of small neutral molecules like H₂O or C₂H₄O.
Benzylic Cleavage: The bond between the phenyl ring and the oxane ring is a likely point of cleavage, leading to characteristic fragments.
Phenolic Ring Fragmentation: The aromatic ring itself can break apart, although this typically requires higher energy.
The study of these fragmentation patterns is crucial for distinguishing between isomers and identifying related compounds in complex mixtures. nih.govnih.gov
X-ray Crystallography
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. If such a study were performed, it would provide precise atomic coordinates, bond lengths, and bond angles, confirming the connectivity and conformation of the molecule in the solid phase. This technique would definitively establish the spatial relationship between the phenol (B47542) ring and the oxane ring.
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical techniques, such as electronic circular dichroism, are powerful methods for studying chiral molecules. nih.gov The parent compound, this compound, is achiral and therefore does not exhibit a circular dichroism spectrum. This section would only be applicable to chiral derivatives of the compound.
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
For any synthesized chiral derivatives of this compound, Electronic Circular Dichroism (ECD) would be a critical technique. nih.gov ECD measures the differential absorption of left and right circularly polarized light, which is unique to chiral molecules. By comparing the experimentally measured ECD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of stereocenters can be unambiguously assigned. nih.gov As no specific chiral derivatives of this compound and their corresponding ECD analyses were found in the surveyed literature, this application remains theoretical for this compound class.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. The method measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This variation in optical rotation can provide crucial information about the stereochemistry of a molecule, particularly in the vicinity of an electronic absorption band, where a characteristic feature known as the Cotton effect is observed.
As of the latest literature review, specific Optical Rotatory Dispersion (ORD) studies dedicated exclusively to this compound have not been reported in publicly accessible scientific journals or databases. The oxane ring in this compound is achiral in its unsubstituted form, and the molecule as a whole is achiral unless a chiral center is introduced, for instance, through substitution on the oxane or phenyl ring, or if the oxane ring adopts a fixed, non-interconverting chiral conformation.
In a hypothetical scenario where an enantiomerically pure chiral derivative of this compound is synthesized, ORD would be an invaluable tool for its stereochemical analysis. The presence of the phenol chromophore, which absorbs in the ultraviolet (UV) region, would be expected to give rise to a Cotton effect in the ORD spectrum of a chiral analogue. The sign (positive or negative) and the amplitude of the Cotton effect curve, which is a plot of molar rotation [Φ] against wavelength (λ), would be directly related to the absolute configuration of the stereocenter(s).
Theoretical Application of ORD to a Chiral Analogue of this compound:
For a chiral derivative, the ORD curve would exhibit a plain curve at wavelengths far from the absorption maximum of the phenol chromophore. As the wavelength approaches the absorption band, the curve would show a rapid change in rotation, passing through a peak and a trough.
A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength.
A negative Cotton effect displays a trough at a longer wavelength followed by a peak at a shorter wavelength.
The pattern of the Cotton effect is empirically correlated to the spatial arrangement of the atoms around the chromophore, allowing for the assignment of absolute configuration based on established rules, such as the Octant Rule for ketones, or by comparison with the ORD spectra of structurally related compounds of known absolute configuration.
Hypothetical ORD Data for a Chiral Derivative of this compound
The following table illustrates the type of data that would be generated from an ORD study of a hypothetical chiral derivative of this compound. It is important to emphasize that the values presented are purely illustrative and not based on experimental measurements.
| Wavelength (nm) | Molar Rotation [Φ] (degrees cm²/dmol) | Observation |
| 700 | +150 | Plain positive curve |
| 589 (D-line) | +250 | Standard optical rotation measurement |
| 400 | +800 | Approaching Cotton effect |
| 310 | +5000 | Peak of Cotton effect |
| 295 | 0 | Crossover point |
| 280 | -7000 | Trough of Cotton effect |
| 250 | -1000 | Plain negative curve |
Disclaimer: The data presented in the table above is hypothetical and intended for illustrative purposes only. No experimental ORD data for this compound or its chiral derivatives has been found in the reviewed literature.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering insights into the electronic structure and energetics of molecules.
Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is known for its balance of accuracy and computational cost, making it a workhorse for determining optimized geometries (bond lengths, bond angles, and dihedral angles) and electronic properties such as orbital energies (HOMO, LUMO), electron density distribution, and molecular electrostatic potential maps. nih.govacs.orgjkchemical.comtandfonline.combeilstein-journals.org
A DFT study on 3-(Oxan-4-yl)phenol would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations. acs.orgnih.gov The results would provide the most stable three-dimensional arrangement of the atoms and a quantitative description of its molecular orbitals. However, no published studies were found that have performed these calculations on this compound.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide highly accurate energetic and spectroscopic data. acs.org These methods are computationally more demanding than DFT but are often used as a benchmark.
For this compound, ab initio calculations could yield precise predictions of its vibrational frequencies (infrared and Raman spectra), electronic excitation energies (UV-Vis spectrum), and thermochemical properties. A comprehensive search did not yield any studies that have applied these high-level methods to this compound.
Conformational Analysis
The flexibility of the oxane ring and the rotational freedom of the bond connecting it to the phenol (B47542) group mean that this compound can exist in multiple conformations.
Potential Energy Surface Mapping of Oxane Ring Conformations (Chair, Boat, Twist-Boat)
The oxane (tetrahydropyran) ring, similar to cyclohexane, can adopt several conformations, with the chair form generally being the most stable. Other higher-energy conformations include the boat and twist-boat. A potential energy surface (PES) map would illustrate the relative energies of these conformations and the energy barriers between them. This type of analysis is crucial for understanding the dynamic behavior of the molecule. While general principles of conformational analysis for monosubstituted tetrahydropyrans are well-established, a specific PES map for this compound has not been reported.
Torsional Profile Analysis of the Phenol-Oxane Linkage
The rotation around the C-C single bond connecting the phenol and oxane rings is characterized by a specific torsional or rotational energy profile. This profile reveals the energy as a function of the dihedral angle, identifying the most stable rotational isomers (rotamers) and the energy barriers to rotation. Such an analysis would clarify the preferred orientation of the two ring systems relative to each other. Studies on torsional barriers in other heterocyclic systems exist, but a specific torsional profile for the phenol-oxane linkage in this molecule is not available.
Spectroscopic Property Prediction and Validation
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data
There is no available research that details the computational prediction of ¹H and ¹³C NMR chemical shifts for this compound using methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets. Such a study would typically involve geometry optimization of the molecule followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts would then be compared against experimentally obtained NMR data to validate the accuracy of the computational model. Without these foundational studies, a data table of predicted versus experimental shifts cannot be compiled.
Simulation of IR and Raman Spectra for Vibrational Mode Assignment
Similarly, the simulation of Infrared (IR) and Raman spectra for this compound is not found in the current body of scientific work. A computational frequency analysis would typically be performed on the optimized geometry of the molecule to predict the vibrational frequencies and their corresponding intensities. This theoretical spectrum is invaluable for assigning the vibrational modes observed in experimental IR and Raman spectroscopy, such as the characteristic O-H stretch of the phenolic group and the C-O-C stretches of the oxane ring. No such assignments or simulated spectral data have been published.
Molecular Reactivity Descriptors
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic properties and reactivity. For this compound, no studies have been published that calculate the energies of these orbitals or map their spatial distribution. Such an analysis would reveal the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), providing insight into its behavior in chemical reactions. The HOMO-LUMO energy gap is also a key indicator of chemical stability, but this value remains uncalculated for this compound.
Electrostatic Potential (ESP) Mapping for Reactive Sites
Molecular Electrostatic Potential (ESP) maps are visual tools that illustrate the charge distribution on a molecule's surface, highlighting electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites. researchgate.net An ESP map for this compound would be expected to show a negative potential around the phenolic oxygen atom, indicating its susceptibility to electrophilic attack, and positive potentials around the hydroxyl hydrogen. However, no research has been published presenting an ESP map or a detailed analysis of the reactive sites of this compound based on this method.
Fukui Functions and Local Softness for Regioselectivity Predictions
Fukui functions are reactivity indicators derived from conceptual DFT that help predict which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating these functions and the related local softness values, one could predict the regioselectivity of reactions involving this compound. For instance, this analysis could determine whether an electrophile would preferentially attack the ortho, meta, or para positions of the phenol ring relative to the oxane substituent. This level of detailed reactivity analysis for this compound is not available in the scientific literature.
Reaction Mechanism Modeling
Transition State Characterization and Activation Energy Calculations
No studies detailing the transition state geometries or activation energies for reactions involving this compound could be located. Such studies would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the reaction pathway and identify the highest energy point, the transition state. The energy difference between the reactants and the transition state would provide the activation energy, a key parameter in determining reaction kinetics.
Catalyst Design and Performance Prediction
There is no available research on the computational design and performance prediction of catalysts specifically for reactions involving this compound. In broader contexts, computational chemistry is instrumental in designing catalysts by modeling the interaction between the catalyst and the reactants, elucidating the catalytic cycle, and predicting the catalyst's efficiency and selectivity. rsc.orgbeilstein-journals.orgresearchgate.net
Due to the lack of specific data for this compound in these areas, no data tables or detailed research findings can be presented.
Reactivity and Mechanistic Investigations of 3 Oxan 4 Yl Phenol
Electrophilic Aromatic Substitution on the Phenol (B47542) Ring
Nitration, Halogenation, Sulfonation, and Friedel-Crafts Reactions:
Nitration: Treatment with dilute nitric acid would likely yield a mixture of nitro-substituted phenols. byjus.com
Halogenation: Reaction with bromine water, for instance, would be expected to proceed rapidly, even without a Lewis acid catalyst, to give polybrominated products. chemguide.co.ukbyjus.com
Sulfonation: Reaction with sulfuric acid would introduce a sulfonic acid group onto the ring.
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are characteristic reactions of phenols, leading to the introduction of alkyl or acyl groups on the aromatic ring. numberanalytics.com
Reactions Involving the Phenolic Hydroxyl Group
Alkylation and Acylation Reactions:The phenolic hydroxyl group can be readily alkylated or acylated.
Alkylation: Reaction with an alkyl halide in the presence of a base (like sodium hydroxide (B78521) to form the more nucleophilic phenoxide ion) would lead to the formation of an ether (Williamson ether synthesis). solubilityofthings.com
Acylation: Reaction with an acyl halide or anhydride, typically in the presence of a base, would form an ester.
Formation of Ethers and Esters:As mentioned above, the formation of ethers and esters are standard reactions of the phenolic hydroxyl group. These reactions convert the phenol into derivatives with different physical and chemical properties.
To provide the detailed, data-driven article you requested, access to specific experimental studies on 3-(Oxan-4-yl)phenol is essential.
Oxidation Reactions and Quinone Formation
The phenolic moiety of this compound is susceptible to oxidation, a characteristic reaction of phenols that can lead to the formation of quinones. wikipedia.orglibretexts.org Phenols are readily oxidized due to the electron-donating nature of the hydroxyl group, which stabilizes the intermediate radical or cationic species. units.it The oxidation of phenols can be achieved using a variety of oxidizing agents, including chromic acid, Fremy's salt (potassium nitrosodisulfonate), and hypervalent iodine reagents. libretexts.orgnih.gov
In the case of this compound, the substituent at the 3-position of the phenol ring dictates the regiochemistry of the oxidation. Since the position para to the hydroxyl group is substituted with the oxane ring, oxidation is expected to occur at one of the ortho positions, leading to the formation of 3-(Oxan-4-yl)-1,2-benzoquinone. The mechanism of oxidation often involves the initial formation of a phenoxyl radical, which can then undergo further transformation to the corresponding quinone. nih.gov
Hypervalent iodine reagents, such as iodosobenzene (B1197198) diacetate (IBD) and 2-iodoxybenzoic acid (IBX), are particularly effective for the regioselective oxidation of phenols. wikipedia.org For many substituted phenols, IBX oxidation specifically yields ortho-quinones, which makes it a valuable method for synthesizing these structures. nih.gov In contrast, other reagents like Fremy's salt can sometimes lead to mixtures of ortho- and para-quinones, although this is not a possibility for this compound due to its substitution pattern. nih.gov
| Oxidizing Agent | Expected Product | Reaction Conditions | Reference |
| 2-Iodoxybenzoic acid (IBX) | 3-(Oxan-4-yl)-1,2-benzoquinone | Room temperature, in a solvent like DMF or DMSO | nih.gov |
| Fremy's Salt [(KSO₃)₂NO] | 3-(Oxan-4-yl)-1,2-benzoquinone | Aqueous solution, often buffered | nih.gov |
| Sodium Dichromate (Na₂Cr₂O₇) | 3-(Oxan-4-yl)-1,2-benzoquinone | Acidic conditions (e.g., H₂SO₄) | libretexts.org |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | 3-(Oxan-4-yl)-1,2-benzoquinone | Inert solvent like dichloromethane | wikipedia.org |
This table presents potential oxidation reactions based on the known reactivity of substituted phenols.
Reactivity of the Oxane Ring System
The oxane (tetrahydropyran) ring is a saturated heterocyclic ether, which is generally characterized by its stability and relative inertness compared to the aromatic phenol ring. wikipedia.org
Ring-Opening Reactions
The saturated tetrahydropyran (B127337) ring in this compound is chemically robust and not prone to ring-opening reactions under typical synthetic conditions. Like other acyclic and cyclic ethers, cleavage of the C-O bonds requires harsh conditions, such as treatment with strong mineral acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. Such reactions are generally not selective and are of limited synthetic utility for complex molecules. Some specialized dihydropyran systems can undergo ring-opening through a retro-oxa-Michael reaction, but this is not applicable to the saturated oxane ring of the title compound. chim.itnih.gov
Functionalization at Different Positions of the Tetrahydropyran Ring
Direct functionalization of the C-H bonds on the saturated oxane ring of this compound is a significant chemical challenge due to the low reactivity of these bonds. Strategies in medicinal and synthetic chemistry typically involve building the desired functionalized tetrahydropyran ring from acyclic precursors rather than modifying a pre-existing ring. researchgate.net
For instance, substituted tetrahydropyran rings can be synthesized through various cyclization strategies. researchgate.net These include:
Intramolecular Williamson Ether Synthesis: Cyclization of a halo-alcohol.
Acid-Catalyzed Cyclization of Alkenols: Prins-type reactions or other electrophilic cyclizations.
Ring-Closing Metathesis: As demonstrated in the synthesis of complex tetrahydropyran-containing molecules, an acyclic diene can be cyclized using a Grubbs' catalyst to form a dihydropyran, which is then hydrogenated. nih.gov
Hetero-Diels-Alder Reactions: The reaction of a diene with an aldehyde can construct the dihydropyran ring, which can subsequently be reduced.
These methods allow for the precise placement of functional groups at various positions on the ring before it is incorporated into the final molecule. ontosight.ai
Conformational Changes and Their Impact on Reactivity
The oxane ring adopts a chair conformation, analogous to cyclohexane, to minimize angular and torsional strain. csbsju.edu For a 4-substituted oxane like this compound, the aryl substituent can occupy either an axial or an equatorial position.
The conformer with the bulky 3-hydroxyphenyl group in the equatorial position is significantly more stable and therefore predominates at equilibrium. libretexts.org This is because an axial substituent would experience unfavorable 1,3-diaxial interactions with the hydrogen atoms at the C-2 and C-6 positions of the ring.
This strong conformational preference has a direct impact on the molecule's reactivity:
Steric Hindrance: The equatorial orientation of the large aryl group influences the steric environment around the oxane ring, potentially directing incoming reagents to attack from the less hindered face.
Stereoelectronic Effects: The orientation of the C-H bonds (axial vs. equatorial) on the ring affects their reactivity. For example, in elimination or substitution reactions occurring on the ring, an anti-periplanar arrangement of reacting groups is often required, which is dictated by the ring's conformation. slideshare.net
Neighboring Group Participation: The spatial relationship between the aryl substituent and the rest of the oxane ring, fixed by the chair conformation, would determine the possibility of any intramolecular reactions or neighboring group participation.
Studies on related substituted piperidine (B6355638) and tetrahydropyran systems have shown that the preferred conformation of a ring substituent is crucial for determining the stereochemical outcome of nucleophilic addition reactions. beilstein-journals.org A nucleophile will typically attack in a way that leads to the most stable chair-like transition state and product. beilstein-journals.org
Metal-Mediated Transformations
Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl halides are the most common substrates, phenol derivatives can also be used by converting the hydroxyl group into a more reactive leaving group, such as a triflate (-OTf), tosylate (-OTs), or mesylate (-OMs). rsc.orgrsc.org This strategy allows the abundant and often less expensive phenols to be used in place of aryl halides. rsc.org
For this compound, the phenolic hydroxyl group can be readily converted into a sulfonate ester. This activated intermediate can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura coupling is particularly common. In this reaction, the aryl sulfonate of this compound would be reacted with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. Alternatively, this compound can be converted into its corresponding boronic ester, such as 4,4,5,5-tetramethyl-2-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-1,3,2-dioxaborolane, which can then be coupled with various aryl or vinyl halides. benchchem.com This latter compound serves as a stable, versatile intermediate for introducing the this compound motif into more complex structures. benchchem.com
| Reaction Type | Coupling Partners | Catalyst/Ligand System (Examples) | Base (Examples) | Product Type | Reference |
| Suzuki-Miyaura | Aryl-OTf + R-B(OH)₂ | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Biaryl | rsc.org |
| Suzuki-Miyaura | Aryl-Br + 3-(Oxan-4-yl)phenylboronic ester | PdCl₂(dppf), Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Biaryl | benchchem.com |
| Buchwald-Hartwig Amination | Aryl-OTs + R¹R²NH | Pd₂(dba)₃ / BINAP, Josiphos | NaOt-Bu, K₃PO₄ | Aryl Amine | rsc.org |
| Sonogashira | Aryl-OTf + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | Aryl Alkyne | mdpi.com |
This table illustrates representative palladium-catalyzed cross-coupling reactions applicable to derivatives of this compound, based on established methodologies for aryl sulfonates and boronic esters.
Other Transition Metal-Catalyzed Processes
Beyond the well-established cross-coupling reactions, the reactivity of this compound can be further harnessed through a variety of other transition metal-catalyzed processes. These methodologies offer alternative pathways for C-C and C-heteroatom bond formation, often with distinct mechanistic features and substrate scope.
Copper-catalyzed reactions represent a prominent class of such transformations. For instance, copper-catalyzed C-O cross-coupling reactions, often referred to as Ullmann-type reactions, can be employed to synthesize diaryl ethers. In the context of this compound, this would involve the coupling of the phenolic hydroxyl group with an aryl halide. The selection of the copper source, ligand, and base is crucial for achieving high yields and preventing side reactions. While specific examples with this compound are not extensively documented in publicly available literature, general protocols for phenol etherification suggest that catalysts like copper(I) iodide (CuI) in the presence of ligands such as L-proline or N,N-dimethylglycine can be effective.
Another important area is the transition metal-catalyzed functionalization of the C-H bonds of the phenolic ring. Palladium and rhodium complexes are particularly adept at catalyzing the ortho-C-H functionalization of phenols through the use of a directing group. The hydroxyl group of this compound can act as an endogenous directing group, facilitating reactions such as ortho-alkenylation, -arylation, and -acylation. For example, a palladium catalyst could direct the coupling of this compound with an alkene to introduce a vinyl group at the position ortho to the hydroxyl group. The mechanism typically involves the formation of a palladacycle intermediate.
Furthermore, copper-catalyzed amination reactions provide a direct route to introduce nitrogen-containing functional groups. The reaction of this compound with an amine in the presence of a copper catalyst and an oxidant can lead to the formation of aminophenol derivatives. These reactions are valuable for the synthesis of compounds with potential applications in medicinal chemistry and materials science.
The following table summarizes potential transition metal-catalyzed reactions involving this compound, based on established methodologies for similar phenolic compounds.
| Reaction Type | Catalyst/Reagents | Potential Product |
| Ullmann Ether Synthesis | CuI, L-proline, Cs2CO3, Aryl-X | 3-(Aryloxy)-4-(oxan-4-yl)benzene |
| Ortho-Alkenylation | [Pd(OAc)2], Ligand, Alkene | 2-Alkenyl-3-(oxan-4-yl)phenol |
| Ortho-Arylation | [Rh(III)] catalyst, AgSbF6, Aryl-source | 2-Aryl-3-(oxan-4-yl)phenol |
| Copper-Catalyzed Amination | Cu(OAc)2, Amine, O2 | 2-Amino-3-(oxan-4-yl)phenol |
This table presents hypothetical reactions based on general transition metal-catalyzed processes for phenols.
Derivatization Strategies for Expanding Chemical Space
The structural framework of this compound offers multiple sites for chemical modification, enabling the systematic expansion of its chemical space. Derivatization strategies can be broadly categorized into the introduction of additional functional groups and the synthesis of chiral derivatives, both of which are crucial for modulating the physicochemical and biological properties of the molecule.
Introduction of Additional Functional Groups
The introduction of new functional groups onto the this compound scaffold can be achieved through reactions targeting the phenolic hydroxyl group, the aromatic ring, or the oxane moiety.
The phenolic hydroxyl group is a versatile handle for derivatization. Etherification, as mentioned in the context of Ullmann coupling, is a common strategy. Additionally, esterification with various carboxylic acids or their derivatives can be readily accomplished under standard conditions to produce a library of esters. The hydroxyl group can also be converted to a sulfonate ester (e.g., tosylate or mesylate), which can then serve as a leaving group for nucleophilic substitution reactions, further expanding the range of accessible derivatives.
Electrophilic aromatic substitution reactions on the phenyl ring offer another avenue for functionalization. The hydroxyl group is an activating, ortho-, para-directing group, while the oxan-4-yl group is generally considered to be weakly deactivating. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group. Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group using nitric acid and a catalytic amount of sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can be further functionalized.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride/Lewis acid or an alkyl halide/Lewis acid, respectively. These reactions may require careful optimization to control regioselectivity and avoid side reactions.
The oxane ring itself can also be a site for modification, although this is generally more challenging without disrupting the ring structure.
The following table outlines potential derivatization reactions for introducing additional functional groups to this compound.
| Reaction Type | Reagent(s) | Functional Group Introduced | Potential Product |
| Esterification | Carboxylic acid, DCC/DMAP | Ester | 3-(Oxan-4-yl)phenyl acetate |
| Bromination | N-Bromosuccinimide (NBS) | Bromo | 2-Bromo-5-(oxan-4-yl)phenol |
| Nitration | HNO3, H2SO4 | Nitro | 2-Nitro-5-(oxan-4-yl)phenol |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | Acetyl | 2-Acetyl-5-(oxan-4-yl)phenol |
This table presents hypothetical derivatization reactions based on general methods for functionalizing phenols.
Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry where stereochemistry plays a critical role. Since this compound itself is achiral, chirality must be introduced through synthetic manipulation.
One primary strategy involves the use of asymmetric catalysis to introduce a chiral center into the molecule. For example, an asymmetric reduction of a ketone precursor to the oxane ring could establish a chiral center. Alternatively, if a double bond were present in the oxane ring, asymmetric hydrogenation could be employed.
Another approach is to derivatize the molecule with a chiral auxiliary. The phenolic hydroxyl group can be reacted with a chiral carboxylic acid or a chiral isocyanate to form a diastereomeric mixture of esters or carbamates, respectively. These diastereomers can then be separated by chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched or pure chiral derivatives of this compound.
Furthermore, if a suitable functional group is introduced onto the aromatic ring (e.g., an amino or carboxyl group), it can be coupled with a chiral amine or alcohol to generate diastereomeric amides or esters.
A more direct approach to chiral derivatives involves starting from a chiral building block. For instance, a chiral precursor to the oxane ring could be synthesized and then coupled to the phenolic moiety.
The following table illustrates potential strategies for the synthesis of chiral derivatives of this compound.
| Strategy | Method | Potential Chiral Feature |
| Asymmetric Catalysis | Asymmetric reduction of a ketone precursor | Chiral center in the oxane ring |
| Chiral Auxiliary | Esterification with a chiral acid | Diastereomeric esters |
| Chiral Building Block | Synthesis from a chiral starting material | Enantiomerically pure oxane ring |
| Atropisomerism | Introduction of bulky ortho substituents | Axially chiral biaryl |
This table outlines hypothetical strategies for generating chiral derivatives of this compound.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for producing phenol (B47542) derivatives and substituted tetrahydropyrans often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of novel, efficient, and sustainable synthetic routes to 3-(Oxan-4-yl)phenol and its derivatives.
Green chemistry principles offer a roadmap for this endeavor. The use of renewable feedstocks, such as biomass-derived compounds, could reduce the carbon footprint of the synthesis. bohrium.com Catalytic processes are another cornerstone of green chemistry, and research into novel catalysts could enhance reaction efficiency and selectivity while minimizing waste. bohrium.comresearchgate.net For instance, the development of heterogeneous catalysts could simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the process. beilstein-journals.org
Specific areas for exploration include:
One-pot syntheses: Designing a convergent synthesis where the phenol and tetrahydropyran (B127337) moieties are assembled in a single reaction vessel would significantly improve efficiency.
Catalytic C-H activation: Direct functionalization of a phenol precursor with a tetrahydropyran-containing fragment via C-H activation would be a highly atom-economical approach. rsc.org
Bio-inspired catalysis: Mimicking enzymatic processes could lead to highly selective syntheses under mild conditions. researchgate.net
Alternative solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a crucial aspect of sustainable synthesis. bohrium.combeilstein-journals.org
A comparative overview of potential sustainable approaches is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Analogs |
| Catalytic C-H Functionalization | High atom economy, reduced number of steps | Catalyst design for regioselectivity, functional group tolerance | Ruthenium-catalyzed C-H coupling of phenols marquette.edu |
| Renewable Feedstock Utilization | Reduced carbon footprint, diversified sourcing | Identification of suitable biomass precursors, efficient conversion pathways | Synthesis of phenol derivatives from lignin (B12514952) rug.nl |
| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Catalyst stability and activity, mass transfer limitations | NH4HSO4 on SiO2 for tetrahydropyranylation beilstein-journals.org |
| Flow Chemistry Synthesis | Enhanced safety, precise process control, scalability | Reactor design for specific transformations, integration of purification | Continuous flow photooxidation of phenols nottingham.ac.uknottingham.ac.uk |
In-Depth Mechanistic Understanding of Key Transformations
A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Mechanistic studies can reveal the roles of catalysts, intermediates, and transition states, providing insights that can lead to improved yields, selectivity, and reaction conditions. nottingham.ac.uk
Future research could focus on:
Kinetic studies: Investigating reaction rates under various conditions to elucidate the rate-determining steps and the influence of catalyst and substrate concentrations.
Spectroscopic analysis: Utilizing techniques like in-situ NMR and IR spectroscopy to identify and characterize transient intermediates.
Computational modeling: Employing Density Functional Theory (DFT) and other computational methods to map out reaction pathways, calculate activation energies, and predict the structures of transition states. marquette.edu
Isotope labeling studies: Using isotopically labeled starting materials to trace the pathways of atoms throughout the reaction.
A deeper mechanistic understanding of the C-C bond formation between the phenyl and oxane rings is particularly important. rsc.orgescholarship.org Insights from studies on related catalytic systems, such as the ruthenium-catalyzed coupling of phenols with aldehydes and enamines, could provide a valuable starting point for investigating the formation of this compound. marquette.edu
Exploitation of Stereochemical Features for Enantiopure Derivatives
The tetrahydropyran ring in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity and material properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of this compound and its derivatives is a significant and largely unexplored research avenue.
Key areas for future investigation include:
Asymmetric catalysis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, could enable the direct synthesis of one enantiomer over the other. rsc.orgnih.gov
Chiral pool synthesis: Starting from readily available enantiopure precursors could provide a straightforward route to enantiomerically pure products.
Enzymatic resolution: Employing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
Chiral chromatography: The separation of enantiomers using chiral stationary phases is a well-established technique that could be applied to this compound.
The enantioselective synthesis of substituted tetrahydropyrans is an active area of research, and the methodologies developed in this field could be adapted for the synthesis of enantiopure this compound. rsc.orgorganic-chemistry.orgresearchgate.net
Exploration of Self-Assembly and Supramolecular Chemistry Based on its Structure
The presence of both a hydrogen-bond-donating phenol group and a hydrogen-bond-accepting ether oxygen makes this compound an excellent candidate for studies in supramolecular chemistry. These functional groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can drive the self-assembly of molecules into larger, ordered structures. nankai.edu.cnbeilstein-journals.org
Future research could explore:
Crystal engineering: Investigating the solid-state packing of this compound and its derivatives to understand and control their crystal structures.
Host-guest chemistry: Designing and synthesizing macrocyclic structures based on the this compound scaffold that can act as hosts for smaller guest molecules. Phenol-derived macrocycles like calixarenes and pillararenes are well-known for their host-guest properties. researchgate.netnankai.edu.cn
Formation of liquid crystals: The rigid phenolic ring combined with the flexible oxane ring could lead to the formation of liquid crystalline phases with interesting optical and electronic properties.
Development of functional materials: The self-assembly of this compound derivatives could be used to create novel materials such as gels, films, and porous solids with potential applications in sensing, separation, and catalysis. researchgate.netacs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. nottingham.ac.uknottingham.ac.uk The integration of the synthesis of this compound and its derivatives with flow chemistry platforms represents a significant opportunity for future research.
Potential research directions include:
Continuous flow synthesis: Developing a continuous process for the production of this compound, which could lead to higher yields and purity compared to batch methods. thieme-connect.comorganic-chemistry.org
Telescoped reactions: Combining multiple synthetic steps into a single, continuous flow process without the need for intermediate purification. nottingham.ac.ukthieme-connect.com
Automated library synthesis: Using automated flow chemistry systems to rapidly synthesize a library of this compound derivatives with diverse substitutions for screening in various applications.
Process intensification: Utilizing the precise control offered by flow reactors to optimize reaction conditions and maximize productivity.
The application of flow chemistry to the synthesis of substituted phenols is an emerging area with significant potential. nottingham.ac.uknottingham.ac.ukmdpi.com
Advanced In Silico Screening and Design for Novel Chemical Functions
Computational chemistry and in silico screening are powerful tools for accelerating the discovery and design of new molecules with desired properties. scispace.com These methods can be used to predict the properties of this compound and its derivatives, guiding experimental work and reducing the need for time-consuming and expensive trial-and-error approaches.
Future research in this area could involve:
Quantum chemical calculations: Using methods like DFT to predict molecular properties such as electronic structure, reactivity, and spectroscopic signatures. scispace.comresearchgate.net
Molecular dynamics simulations: Simulating the behavior of this compound and its assemblies in different environments to understand their dynamic properties and interactions.
Virtual screening: Screening large virtual libraries of this compound derivatives against biological targets or for specific material properties.
Quantitative Structure-Activity Relationship (QSAR) studies: Developing models that correlate the chemical structure of these compounds with their biological activity or other properties. scispace.com
Computational studies on other phenol derivatives have successfully predicted properties like cytotoxicity and have been used to design molecules for applications in materials science and pharmaceuticals, demonstrating the potential of these approaches for this compound. bohrium.comresearchgate.netacs.org
Q & A
Basic Research Questions
What synthetic methodologies are recommended for preparing 3-(Oxan-4-yl)phenol?
Methodological Answer:
- Multi-step synthesis : Begin with functionalization of phenol via nucleophilic aromatic substitution (NAS) or cross-coupling (e.g., Suzuki-Miyaura) to introduce the oxan-4-yl moiety. Use catalysts like Pd(PPh₃)₄ for coupling reactions .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high-purity yields.
- Key intermediates : Monitor reaction progress via TLC and confirm intermediates using -NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) .
Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- -NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and oxan-4-yl methylene groups (δ 1.5–3.5 ppm).
- -NMR: Confirm ether linkage (C-O resonance at δ 60–80 ppm) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 179.2) .
- Infrared (IR) : Detect phenolic O-H stretch (~3200 cm⁻¹) and ether C-O-C (1100–1250 cm⁻¹).
How can crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELX software for structure solution and refinement. Key parameters:
Advanced Research Questions
How does density-functional theory (DFT) elucidate the electronic properties of this compound?
Methodological Answer:
- Computational workflow :
- Validation : Compare computed IR/Raman spectra with experimental data to confirm accuracy .
What strategies resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Mechanistic studies :
- Enzyme inhibition assays : Use Michaelis-Menten kinetics to differentiate competitive vs. non-competitive binding (e.g., IC₅₀ values < 10 µM suggest strong inhibition).
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina. Focus on hydrogen bonds between the phenolic group and active-site residues .
- Data reconciliation : Cross-validate bioactivity results with structural analogs (e.g., 4-tert-octylphenol’s estrogenic activity ).
How does the oxan-4-yl group influence hydrogen-bonding networks in supramolecular assemblies?
Methodological Answer:
- Crystallographic analysis :
- Thermodynamic studies : Measure solubility parameters (Hansen solubility spheres) to assess solvent effects on self-assembly .
Research Gaps and Future Directions
- In silico-to-in vivo translation : Improve DFT parametrization for aqueous-phase reactivity predictions .
- Crystallographic automation : Integrate SHELX with machine learning for faster phase refinement .
- Biological target profiling : Screen this compound against understudied enzymes (e.g., cytochrome P450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
